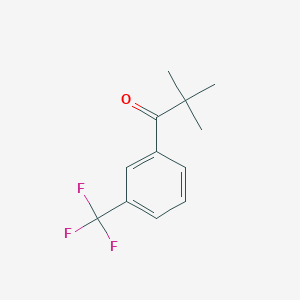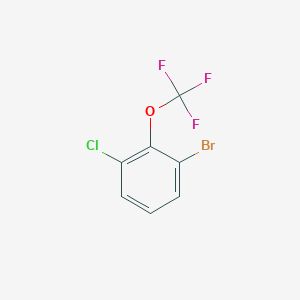
2,2-Dimetil-3'-trifluorometilpropiofenona
Descripción general
Descripción
2,2-Dimethyl-3'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C12H13F3O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3'-trifluoromethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3'-trifluoromethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Su grupo trifluorometilo puede alterar significativamente las propiedades físicas y químicas de una molécula, lo que lo hace valioso para desarrollar nuevos productos farmacéuticos y agroquímicos. Se puede utilizar para introducir átomos de flúor en las moléculas diana, lo que puede aumentar su estabilidad metabólica y biodisponibilidad .
Ciencia de los Materiales
En la ciencia de los materiales, 2,2-Dimetil-3'-trifluorometilpropiofenona se puede utilizar en la síntesis de polímeros y plásticos avanzados. La incorporación de compuestos fluorados a menudo conduce a materiales con mayor resistencia a disolventes, ácidos y bases, así como a una mejor estabilidad térmica .
Química Medicinal
Este compuesto es de interés en la química medicinal para el diseño de nuevos candidatos a fármacos. El grupo trifluorometilo es un motivo común en los compuestos medicinales debido a su lipofilia y capacidad para formar enlaces estables con objetivos biológicos, lo que puede conducir a fármacos con mejores perfiles farmacocinéticos .
Catálisis
This compound: puede actuar como un ligando en la catálisis, particularmente en reacciones catalizadas por metales de transición. Sus propiedades electrónicas únicas pueden influir en la reactividad y selectividad de los catalizadores metálicos, lo que es beneficioso para desarrollar rutas sintéticas más eficientes y selectivas .
Investigación Agroquímica
En la investigación agroquímica, el compuesto se puede utilizar para crear nuevos pesticidas y herbicidas. El grupo trifluorometilo puede mejorar la actividad y selectividad de estos agentes, lo que puede conducir a productos químicos agrícolas más seguros y efectivos .
Química del Flúor
Como cetona fluorada, es significativa en el campo de la química del flúor, donde se puede utilizar para estudiar los efectos de la fluoración en la reactividad química y la estabilidad. Esta investigación puede contribuir a una mejor comprensión de cómo los átomos de flúor afectan el comportamiento molecular .
Química Analítica
En la química analítica, los derivados de This compound se pueden utilizar como patrones o reactivos en varias técnicas analíticas, como la cromatografía y la espectroscopia, para detectar, cuantificar o estudiar otros compuestos .
Ciencia Ambiental
Este compuesto también puede encontrar aplicaciones en la ciencia ambiental, particularmente en el estudio del destino ambiental de los compuestos orgánicos fluorados. Comprender su degradación e interacción con los factores ambientales es crucial para evaluar el impacto ecológico de los contaminantes fluorados .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-3’-trifluoromethylpropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,2-Dimethyl-3’-trifluoromethylpropiophenone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell .
Cellular Effects
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. These alterations can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s effect on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3’-trifluoromethylpropiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-3’-trifluoromethylpropiophenone is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation products of the compound can also have distinct biochemical properties, potentially leading to different cellular effects. Long-term exposure to 2,2-Dimethyl-3’-trifluoromethylpropiophenone in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on cellular function. As the dosage increases, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism becomes more pronounced. High doses of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
2,2-Dimethyl-3’-trifluoromethylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of 2,2-Dimethyl-3’-trifluoromethylpropiophenone with metabolic enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells can influence its biochemical activity and interactions with other biomolecules. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone is a critical factor that determines its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding. The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can also impact its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical effects .
Propiedades
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-39-7 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)








